BIIE-0246 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

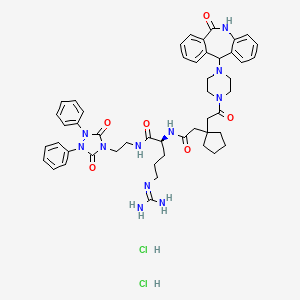

C49H59Cl2N11O6 |

|---|---|

Molecular Weight |

969.0 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride |

InChI |

InChI=1S/C49H57N11O6.2ClH/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43;;/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53);2*1H/t40-,43?;;/m0../s1 |

InChI Key |

UESZCTPNTRZXHQ-SICTUBFJSA-N |

Isomeric SMILES |

C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl.Cl |

Canonical SMILES |

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

BIIE-0246 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a non-peptide small molecule that has become a cornerstone pharmacological tool for investigating the physiological and pathophysiological roles of the Neuropeptide Y (NPY) Y2 receptor.[1][2] Developed in 1999, it was one of the first potent and highly selective antagonists for this receptor subtype.[2] Structurally, BIIE-0246 is an L-arginine derivative designed to mimic the C-terminal portion of the endogenous peptide ligands, NPY and Peptide YY (PYY).[1][3] Its high affinity and selectivity have made it instrumental in elucidating the function of Y2 receptors in a multitude of biological processes. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Competitive Antagonism of the NPY Y2 Receptor

BIIE-0246 functions as a potent, selective, and competitive antagonist of the Neuropeptide Y Y2 receptor.[1][4] The Y2 receptor is a member of the rhodopsin-like (Class A) G-protein-coupled receptor (GPCR) family.[1] These receptors are predominantly located on presynaptic neurons in both the central and peripheral nervous systems, where they act as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters.[1][2]

The endogenous ligands for the Y2 receptor include Neuropeptide Y (NPY) and Peptide YY (PYY). When these peptides bind to the Y2 receptor, the receptor couples to inhibitory G-proteins (Gi/o), leading to downstream signaling cascades that suppress neurotransmitter release.

BIIE-0246 exerts its effect by binding to the Y2 receptor at the same site as the endogenous ligands, but without activating the receptor. By occupying the binding site, it competitively blocks NPY and PYY from binding and initiating the inhibitory signal. This blockade of the presynaptic inhibitory feedback loop can lead to an enhanced release of neurotransmitters.[2]

Quantitative Data: Binding Affinity and Functional Potency

The efficacy of BIIE-0246 is quantified by its high binding affinity (expressed as IC50 or Ki values) and its functional antagonist potency (expressed as pA2 values). It demonstrates remarkable selectivity for the Y2 receptor subtype over other NPY receptors.

Table 1: Receptor Binding Affinity of BIIE-0246

| Receptor Subtype & Species | Preparation | Radioligand | Affinity Value (IC50/Ki) | Reference |

| Human Y2 (hY2R) | SMS-KAN Cells | Radiolabelled NPY | IC50: 3.3 nM | [1] |

| Rat Y2 (rY2R) | HEK293 Cells | [125I]PYY3-36 | Ki: 8 - 15 nM | [5][6][7] |

| Rat Y2 (rY2R) | Brain Homogenates | [125I]PYY3-36 | Ki: 8 - 10 nM | [5] |

| Human Y2 | Frontal Cortex | [125I]PYY3-36 | Ki: 8 nM | [5] |

| Rabbit Y2 | Kidney Preparations | [125I]-NPY | IC50: 7.5 nM | [1][3] |

| Rat Y1 (rY1R) | - | - | IC50: >10,000 nM | [1] |

| Rat Y4 (rY4R) | - | - | IC50: >10,000 nM | [1] |

| Rat Y5 (rY5R) | - | - | IC50: >10,000 nM | [1] |

This demonstrates over 600-fold selectivity for the Y2 receptor compared to Y1, Y4, and Y5 subtypes.[1]

Table 2: Functional Antagonist Potency of BIIE-0246

| Bioassay | Agonist | Potency Value (pA2) | Reference |

| Rat Vas Deferens | NPY | 8.1 | [1][5] |

| Dog Saphenous Vein | NPY | 8.6 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BIIE-0246.

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (IC50) of BIIE-0246 for the Y2 receptor.

-

Objective: To quantify the concentration of BIIE-0246 required to displace 50% of a specific radioligand from the Y2 receptor.

-

Materials:

-

Cell membrane preparations from HEK293 cells stably transfected with Y2 receptor cDNA or tissue homogenates (e.g., rat brain).[5]

-

Radioligand: [125I]PYY3–36, a high-affinity Y2-preferring ligand.[5]

-

Non-labeled BIIE-0246 at various concentrations.

-

Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors).

-

Filtration apparatus with glass fiber filters.

-

Gamma counter.

-

-

Methodology:

-

Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of [125I]PYY3–36, and increasing concentrations of BIIE-0246. For determining non-specific binding, a separate set of tubes contains a high concentration of unlabeled NPY.

-

Equilibration: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a gamma counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the BIIE-0246 concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

In Vitro Functional Bioassay (Rat Vas Deferens)

This protocol is used to determine if BIIE-0246 is an antagonist and to quantify its potency (pA2).

-

Objective: To measure the ability of BIIE-0246 to inhibit the functional response (muscle contraction) induced by a Y2 receptor agonist (NPY).

-

Materials:

-

Isolated rat vas deferens tissue.[5]

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric force transducer and data acquisition system.

-

NPY (agonist) and BIIE-0246.

-

-

Methodology:

-

Tissue Preparation: Mount the isolated rat vas deferens in the organ bath under a resting tension and allow it to equilibrate.

-

Control Curve: Generate a cumulative concentration-response curve for the agonist NPY to establish a baseline response. The Y2 receptor activation by NPY inhibits electrically evoked contractions in this tissue.

-

Antagonist Incubation: After washing the tissue to remove the agonist, incubate it with a fixed concentration of BIIE-0246 for a predetermined time (e.g., 30-60 minutes).

-

Test Curve: In the continued presence of BIIE-0246, repeat the cumulative concentration-response curve for NPY.

-

Analysis: A competitive antagonist like BIIE-0246 will cause a parallel, rightward shift in the agonist's concentration-response curve without reducing the maximum response.[1][5] Repeat the protocol with multiple concentrations of BIIE-0246. The magnitude of the shift is used to calculate the pA2 value via a Schild plot, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response.

-

Pharmacological Profile and In Vivo Considerations

-

Selectivity: BIIE-0246 exhibits excellent subtype selectivity.[1] It has a greater than 600-fold lower affinity for rat Y1, Y4, and Y5 receptors and showed no significant bioactivity in a panel of 60 other receptor types and enzymes.[1][8] However, some screening has revealed submicromolar affinity for the α1A adrenergic receptor and the μ- and κ-opioid receptors, which should be considered in experimental design.[1]

-

In Vivo Activity: BIIE-0246 is active in vivo and has been used to probe the function of Y2 receptors in various physiological processes, including anxiety, appetite, and vascular tone.[8][9] For instance, it has been shown to produce anxiolytic-like effects in the elevated plus-maze test in rats.[9] In anesthetized pigs, it potently antagonized Y2 receptor-mediated vasoconstriction.[8]

-

Pharmacokinetics: BIIE-0246 is a large peptidomimetic molecule with poor drug-like properties, including low permeability and high plasma protein binding.[1] Its central availability after systemic administration is limited, with a reported brain-to-plasma ratio of only 0.2% thirty minutes after intraperitoneal dosing.[1] Consequently, for studying central Y2 receptor effects, it is often administered directly into the brain or intrathecally.[1] The duration of action after intravenous or intraperitoneal application is relatively short, with an estimated half-life of less than 3 hours in mice.[1][10]

Conclusion

BIIE-0246 dihydrochloride (B599025) is a highly potent and selective competitive antagonist of the NPY Y2 receptor. Its mechanism of action is centered on its ability to bind to the Y2 receptor with high affinity, thereby blocking the presynaptic inhibitory effects of the endogenous ligands NPY and PYY. Through its extensive use in a variety of in vitro and in vivo experimental paradigms, BIIE-0246 has been, and continues to be, an invaluable tool for dissecting the complex roles of the Y2 receptor in health and disease.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. BIIE-0246 - Wikipedia [en.wikipedia.org]

- 3. Pardon Our Interruption [opnme.com]

- 4. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]

- 5. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y2 receptor antagonist, in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anxiolytic-like effect of the selective neuropeptide Y Y2 receptor antagonist BIIE0246 in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]

Technical Guide: Binding Affinity of BIIE-0246 to the Neuropeptide Y (NPY) Y2 Receptor

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the binding characteristics of BIIE-0246, a selective antagonist for the Neuropeptide Y (NPY) Y2 receptor. The information presented herein is compiled from various scientific studies to serve as a detailed technical resource.

Introduction to BIIE-0246 and the NPY Y2 Receptor

The Neuropeptide Y (NPY) Y2 receptor (Y2R) is a G-protein coupled receptor (GPCR) widely expressed in both the central and peripheral nervous systems.[1][2] As a member of the NPY receptor family, it plays a crucial role in a variety of physiological processes, including appetite regulation, anxiety, and synaptic transmission.[1] The Y2 receptor primarily functions as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters, thereby acting as a feedback mechanism in neuronal circuits.[1]

BIIE-0246 is a potent and highly selective non-peptide antagonist of the NPY Y2 receptor.[3][4] Its development has provided a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the Y2 receptor.[5] Due to its high affinity and selectivity, BIIE-0246 is extensively used in both in vitro and in vivo studies to investigate Y2 receptor-mediated effects.[6]

Quantitative Binding Affinity Data

The binding affinity of BIIE-0246 for the NPY Y2 receptor has been quantified in numerous studies using various experimental systems. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant), consistently demonstrate a high affinity in the low nanomolar range.

| Parameter | Value (nM) | Species/Receptor Source | Cell/Tissue Type | Radioligand | Reference |

| IC50 | 3.3 | Human | SMS-KAN Cells | [¹²⁵I]-NPY | [7][8] |

| IC50 | 15 ± 3 | Rat | HEK293 Cells | [¹²⁵I]PYY₃₋₃₆ | [4] |

| IC50 | 7.5 | Rabbit | Kidney Preparations | [¹²⁵I]-NPY | [6] |

| Ki | 8 - 15 | Rat | HEK293 Cells | [¹²⁵I]PYY₃₋₃₆ | [3][4] |

| pA2 | 8.1 | Rat | Vas Deferens | N/A | [5] |

| pA2 | 8.6 | Dog | Saphenous Vein | N/A | [5] |

Note: The pA2 value is a measure of an antagonist's potency, derived from functional assays.

Experimental Protocols: Radioligand Binding Assays

The binding affinity of BIIE-0246 to the NPY Y2 receptor is predominantly determined through competitive radioligand binding assays. These experiments quantify the ability of the unlabeled antagonist (BIIE-0246) to displace a radiolabeled ligand from the receptor.

A. General Protocol Outline:

-

Membrane Preparation:

-

Binding Reaction:

-

A constant concentration of a high-affinity radioligand for the Y2 receptor, such as [¹²⁵I]PYY₃₋₃₆ or [¹²⁵I]-NPY, is incubated with the prepared membranes.[4][7]

-

Increasing concentrations of the unlabeled competitor, BIIE-0246, are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The radioactivity retained on the filters, corresponding to the bound ligand, is measured using a gamma counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

B. Selectivity Assessment: To confirm the selectivity of BIIE-0246 for the Y2 receptor, similar binding assays are performed using cell lines expressing other NPY receptor subtypes (Y1, Y4, Y5). BIIE-0246 shows significantly lower affinity (>600-fold) for these other receptor subtypes, demonstrating its high selectivity for Y2.[4][6]

Visualization of Pathways and Workflows

A. NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a Gi-protein coupled receptor. Upon agonist binding, the receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating downstream cellular processes.

Caption: NPY Y2 receptor canonical signaling pathway.

B. Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay used to determine the binding affinity of BIIE-0246.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]

- 2. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. Effects of a selective neuropeptide Y Y2 receptor antagonist, BIIE0246, on Y2 receptors at peripheral neuroeffector junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

BIIE-0246 Dihydrochloride: A Technical Guide to a Potent and Selective Neuropeptide Y Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIE-0246 dihydrochloride (B599025) is a potent, highly selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor. Its discovery marked a significant milestone in the study of the NPY system, providing a powerful pharmacological tool to elucidate the physiological and pathophysiological roles of the Y2 receptor subtype. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to BIIE-0246 dihydrochloride. Detailed methodologies for seminal experiments are described, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important research compound.

Chemical Structure and Physicochemical Properties

BIIE-0246 is a complex synthetic molecule, and its dihydrochloride salt is the commonly used form in research.

Chemical Name: N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]-cyclopentaneacetamide dihydrochloride.[1][2][3]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄₉H₅₇N₁₁O₆ · 2HCl | [1] |

| Molecular Weight | 968.98 g/mol | [1][2] |

| CAS Number | 246146-31-6 | [1][2] |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in DMSO | [1][2] |

| Storage | Store at -20°C | [1][2] |

| InChI Key | UESZCTPNTRZXHQ-SICTUBFJSA-N |

Mechanism of Action and Pharmacology

BIIE-0246 acts as a selective antagonist at the Neuropeptide Y Y2 receptor, a G-protein coupled receptor (GPCR). The Y2 receptor is predominantly located on presynaptic neurons and its activation typically leads to the inhibition of neurotransmitter release.

Potency and Selectivity

BIIE-0246 exhibits high affinity for the Y2 receptor with a reported IC50 value of 15 nM.[1] It displays over 650-fold selectivity for the Y2 receptor compared to other NPY receptor subtypes (Y1, Y4, and Y5).[1][2] This high selectivity makes it an invaluable tool for distinguishing the specific functions of the Y2 receptor from other NPY receptors.

The table below summarizes the binding affinity of BIIE-0246 for various NPY receptor subtypes.

| Receptor Subtype | IC50 (nM) | Selectivity vs. Y2 | Reference |

| NPY Y2 | 15 | - | [1] |

| NPY Y1 | >10,000 | >650-fold | [1][2] |

| NPY Y4 | >10,000 | >650-fold | [1][2] |

| NPY Y5 | >10,000 | >650-fold | [1][2] |

Signaling Pathway

The NPY Y2 receptor, upon activation by endogenous ligands like NPY and Peptide YY (PYY), couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. As a competitive antagonist, BIIE-0246 binds to the Y2 receptor but does not elicit this downstream signaling. Instead, it blocks the binding of endogenous agonists, thereby preventing the activation of the receptor.

Experimental Protocols

The following sections describe the key experimental methodologies used in the characterization of this compound.

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor.

Objective: To determine the inhibitory concentration (IC50) of BIIE-0246 for the NPY Y2 receptor and its selectivity over other NPY receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat NPY receptor subtypes (Y1, Y2, Y4, Y5) or from tissues known to endogenously express these receptors.

-

Radioligand: A radiolabeled ligand with high affinity for the target receptor is used. For the Y2 receptor, [¹²⁵I]-Peptide YY (3-36) is a common choice.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled BIIE-0246.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of BIIE-0246 that inhibits 50% of the specific binding of the radioligand.

Functional Bioassay: Rat Vas Deferens

Functional bioassays are essential to confirm that the binding of a compound to a receptor translates into a biological effect, in this case, antagonism. The rat vas deferens is a classic model for studying presynaptic Y2 receptor function.

Objective: To determine the functional antagonist potency (pA2 value) of BIIE-0246 at the NPY Y2 receptor.

Methodology:

-

Tissue Preparation: The vas deferens is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Electrical Field Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of neurotransmitters and subsequent muscle contraction.

-

Agonist Response: A cumulative concentration-response curve is generated for an NPY Y2 receptor agonist (e.g., NPY), which inhibits the electrically induced contractions.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of BIIE-0246 for a set period.

-

Shift in Agonist Response: A second concentration-response curve for the NPY agonist is generated in the presence of BIIE-0246.

-

Data Analysis: The antagonistic effect of BIIE-0246 is quantified by the rightward shift in the agonist concentration-response curve. The pA2 value, a measure of antagonist potency, is calculated from these shifts.

In Vivo Applications

BIIE-0246 has been utilized in numerous in vivo studies to investigate the physiological roles of the Y2 receptor. These studies have explored its effects on a range of processes, including:

-

Food Intake and Energy Homeostasis: The Y2 receptor is implicated in the regulation of appetite.

-

Anxiety and Depression: The NPY system is known to modulate mood and anxiety-like behaviors.

-

Cardiovascular Function: Y2 receptors are present in the vasculature and heart.

-

Pain Perception: The NPY system plays a role in nociceptive processing.

Conclusion

This compound remains a cornerstone tool for researchers investigating the neuropeptide Y system. Its high potency and selectivity for the Y2 receptor have enabled significant advancements in our understanding of the diverse physiological functions mediated by this receptor. This technical guide provides a comprehensive overview of its key characteristics and the experimental approaches used for its validation, serving as a valuable resource for scientists in academia and industry.

References

- 1. Effects of a selective neuropeptide Y Y2 receptor antagonist, BIIE0246, on Y2 receptors at peripheral neuroeffector junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the In Vivo and In Vitro Activity of BIIE-0246

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIE-0246 is a potent, highly selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor subtype. Its discovery has been instrumental in elucidating the physiological and pathophysiological roles of the Y2 receptor in various biological processes. This technical guide provides an in-depth overview of the in vivo and in vitro pharmacological properties of BIIE-0246, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to BIIE-0246

Neuropeptide Y is a 36-amino acid neurotransmitter that exerts its diverse physiological effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The Y2 receptor is predominantly located presynaptically on neurons, where it functions as an autoreceptor to inhibit the release of NPY and other neurotransmitters. BIIE-0246 was one of the first non-peptide antagonists developed with high selectivity for the Y2 receptor, making it an invaluable pharmacological tool for studying the specific functions of this receptor subtype.[1]

In Vitro Activity of BIIE-0246

The in vitro activity of BIIE-0246 has been extensively characterized through radioligand binding assays and functional bioassays, demonstrating its high affinity and potent antagonism at the Y2 receptor.

Binding Affinity and Selectivity

Radioligand binding studies have consistently shown that BIIE-0246 binds to the Y2 receptor with high affinity in the low nanomolar range. Crucially, it exhibits excellent selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5).

Table 1: In Vitro Binding Affinity of BIIE-0246 at NPY Receptors

| Receptor Subtype | Radioligand | Preparation | Species | Binding Affinity (Ki/IC50) | Reference |

| Y2 | [¹²⁵I]PYY₃₋₃₆ | HEK293 cells transfected with rat Y2 receptor cDNA | Rat | 8 - 15 nM (Ki) | [2] |

| Y2 | [¹²⁵I]PYY₃₋₃₆ | Rat brain homogenates | Rat | 15 nM (IC₅₀) | [3] |

| Y2 | [¹²⁵I]PYY₃₋₃₆ | Human frontal cortex homogenates | Human | 8 nM | [3] |

| Y1 | [¹²⁵I][Leu³¹,Pro³⁴]PYY | Rat brain homogenates | Rat | > 10,000 nM | [4] |

| Y4 | Rat | > 10,000 nM | [4] | ||

| Y5 | Rat | > 10,000 nM | [4] |

Functional Antagonism

Functional assays in isolated tissues have confirmed the potent antagonist properties of BIIE-0246 at the Y2 receptor. It effectively blocks the effects of Y2 receptor agonists without demonstrating any intrinsic agonist activity.

Table 2: In Vitro Functional Activity of BIIE-0246

| Assay | Agonist | Species | Antagonist Activity (pA₂) | Reference |

| Rat Vas Deferens | Neuropeptide Y | Rat | 8.1 | [2] |

| Dog Saphenous Vein | Neuropeptide Y | Dog | 8.6 | [2] |

| Rat Colon | PYY₃₋₃₆ | Rat | Complete blockade at 1 µM | [2] |

In Vivo Activity of BIIE-0246

In vivo studies have demonstrated the physiological effects of Y2 receptor antagonism by BIIE-0246 in various animal models, providing insights into the role of the Y2 receptor in vasoconstriction, anxiety, and appetite regulation.

Cardiovascular Effects

In anesthetized pigs, BIIE-0246 has been shown to potently and selectively block NPY Y2 receptor-mediated vasoconstriction in the spleen, without affecting Y1 receptor-mediated responses.

Table 3: In Vivo Cardiovascular Effects of BIIE-0246

| Animal Model | Agonist | Measured Effect | Dose of BIIE-0246 | Result | Reference |

| Anesthetized Pig | N-acetyl[Leu²⁸,Leu³¹]NPY(24-36) | Splenic Vasoconstriction | 1 nmol/kg | Significant inhibition | [5] |

| Anesthetized Pig | N-acetyl[Leu²⁸,Leu³¹]NPY(24-36) | Splenic Vasoconstriction | 100 nmol/kg | Complete abolishment (ID₅₀ = 2.1 nmol/kg) | [5] |

Behavioral Effects

BIIE-0246 has been shown to exhibit anxiolytic-like effects in the elevated plus-maze test in rats.

Table 4: In Vivo Behavioral Effects of BIIE-0246

| Animal Model | Behavioral Test | Dose of BIIE-0246 | Result | Reference |

| Rat | Elevated Plus-Maze | 1.0 nmol (intracerebroventricular) | Increased time spent in open arms | [6] |

Effects on Food Intake

Studies in rats have demonstrated that BIIE-0246 can modulate food intake, suggesting a role for the Y2 receptor in satiety.

Table 5: In Vivo Effects of BIIE-0246 on Food Intake

| Animal Model | Condition | Dose of BIIE-0246 | Result | Reference |

| Rat | Satiated | 1 nmol (into arcuate nucleus) | Significantly increased food intake | [7] |

| Rat | Pre-treated with PYY₃₋₃₆ | 1 nmol (into arcuate nucleus) | Attenuated the reduction in feeding induced by PYY₃₋₃₆ | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NPY Y2 receptor signaling pathway and a general experimental workflow for the characterization of a GPCR antagonist like BIIE-0246.

References

- 1. researchgate.net [researchgate.net]

- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y(2) receptor antagonist, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic-like effect of the selective neuropeptide Y Y2 receptor antagonist BIIE0246 in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

BIIE-0246: A Comprehensive Technical Profile on its High Selectivity for the Neuropeptide Y Y2 Receptor

For Immediate Release

This technical guide provides an in-depth analysis of BIIE-0246, a potent and highly selective non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor. Developed as a critical tool for pharmacological research, BIIE-0246 has been instrumental in elucidating the physiological and pathological roles of the Y2 receptor. This document, intended for researchers, scientists, and drug development professionals, details the quantitative selectivity, experimental methodologies, and relevant signaling pathways associated with BIIE-0246.

Executive Summary

BIIE-0246 is a benchmark antagonist for the NPY Y2 receptor, demonstrating exceptional selectivity over other NPY receptor subtypes, namely Y1, Y4, and Y5. Its high affinity for the Y2 receptor, coupled with its negligible interaction with other subtypes, makes it an invaluable tool for investigating Y2 receptor-mediated processes. This guide synthesizes key data from foundational studies to present a clear picture of its pharmacological profile.

Quantitative Selectivity Profile

The selectivity of BIIE-0246 is quantitatively demonstrated through its binding affinity (Ki) and inhibitory concentration (IC50) values across different NPY receptor subtypes. The data, primarily derived from radioligand binding assays using transfected cell lines, is summarized below.

| Receptor Subtype | Species | Ligand/Assay Condition | IC50 (nM) | Ki (nM) | Selectivity (Fold vs. Y2) | Reference |

| Y2 | Rat | [125I]PYY3-36 in HEK293 cells | 15 | 8-15 | - | [1][2][3] |

| Y2 | Human | [125I]PYY3-36 in frontal cortex | - | 8 | - | [1][3] |

| Y2 | Human | [125I]-NPY in SMS-KAN cells | 3.3 | - | - | [2][4] |

| Y1 | Rat | Radioligand Binding | >10,000 | - | >600 | [4] |

| Y4 | Rat | Radioligand Binding | >10,000 | - | >600 | [4] |

| Y5 | Rat | Radioligand Binding | >10,000 | - | >600 | [4] |

Table 1: Comparative binding affinities of BIIE-0246 for NPY receptor subtypes.

The data clearly illustrates that BIIE-0246 possesses a nanomolar affinity for the Y2 receptor while exhibiting micromolar or lower affinity for the Y1, Y4, and Y5 subtypes, translating to a selectivity of over 600-fold for the Y2 receptor.[4]

Visualizing Selectivity and Pathways

To visually represent the core concepts, the following diagrams have been generated using Graphviz (DOT language).

Caption: BIIE-0246 selectivity for the Y2 receptor.

Caption: NPY Y2 receptor signaling pathway and BIIE-0246 antagonism.

Experimental Protocols

The determination of BIIE-0246's selectivity relies on robust experimental methodologies, primarily competitive radioligand binding assays.

Radioligand Binding Assay Protocol

This protocol is a generalized representation of the methods used in the cited literature.[1][5][6]

-

Receptor Preparation:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the specific human or rat NPY receptor subtype (Y1, Y2, Y4, or Y5).

-

Membrane Preparation: Transfected cells are harvested, and crude membrane fractions are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

Incubation: A constant concentration of a suitable radioligand (e.g., [125I]PYY3-36 for the Y2 receptor) is incubated with the receptor membrane preparation.

-

Competition: Increasing concentrations of the unlabeled competitor, BIIE-0246, are added to the incubation mixture.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

IC50 Determination: The concentration of BIIE-0246 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

The following diagram illustrates the general workflow of this experimental protocol.

Caption: Experimental workflow for radioligand binding assay.

Conclusion

The extensive data from multiple studies unequivocally establishes BIIE-0246 as a highly potent and selective antagonist of the NPY Y2 receptor. Its robust selectivity profile, validated through rigorous experimental protocols, solidifies its position as an essential pharmacological tool for the targeted investigation of Y2 receptor function in both health and disease. Researchers and drug development professionals can confidently employ BIIE-0246 to dissect the intricate roles of the NPY system.

References

- 1. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Selective Tool: A Technical Guide to the Discovery and Development of BIIE-0246, a Potent Y2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and development of BIIE-0246, the first potent and highly selective non-peptide antagonist of the neuropeptide Y (NPY) Y2 receptor. Since its introduction, BIIE-0246 has become an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of the Y2 receptor.[1][2] This document details the quantitative pharmacology, experimental methodologies, and signaling pathways associated with BIIE-0246, serving as a comprehensive resource for researchers in the field.

Introduction to Neuropeptide Y and the Y2 Receptor

The neuropeptide Y system is a crucial signaling network in the central and peripheral nervous systems, involved in a wide array of physiological processes including appetite regulation, anxiety, and cardiovascular function.[3][4][5] This system comprises NPY and its related peptides, peptide YY (PYY) and pancreatic polypeptide (PP), which exert their effects through a family of G-protein coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5.[1][6]

The Y2 receptor is predominantly located on presynaptic neurons, where it functions as an autoreceptor, inhibiting the release of NPY and other neurotransmitters.[2][3] This inhibitory feedback mechanism positions the Y2 receptor as a key modulator of neuronal activity. The development of selective antagonists for the Y2 receptor was a significant step forward in understanding its specific functions.

Discovery and Core Pharmacology of BIIE-0246

BIIE-0246 emerged from research efforts at Boehringer Ingelheim to identify the first selective non-peptide antagonist for the Y2 receptor.[7] Structurally, it is an L-arginine derivative.[1] Its development provided a much-needed tool to dissect the roles of the Y2 receptor subtype from other NPY receptors.[6][7]

In Vitro Characterization

The initial characterization of BIIE-0246 revealed its high affinity and selectivity for the Y2 receptor. Radioligand binding assays demonstrated that BIIE-0246 potently competes for the binding of radiolabeled ligands to the Y2 receptor, while showing significantly lower affinity for other NPY receptor subtypes.

Table 1: In Vitro Binding Affinity of BIIE-0246 for NPY Receptors

| Receptor Subtype | Ligand | Preparation | IC50 (nM) |

| Human Y2 | [125I]neuropeptide Y | SMS-KAN cells expressing hY2R | 3.3[1][8] |

| Rat Y2 | [125I]PYY3-36 | HEK293 cells transfected with rY2R cDNA | 15 ± 3[6] |

| Rat Y2 | [125I]PYY3-36 | Rat brain homogenates | 8 to 15[6][9] |

| Human Y2 | [125I]PYY3-36 | Human frontal cortex homogenates | 8[6] |

| Rabbit Y2 | [125I]-NPY | Rabbit kidney preparations | 7.5[1] |

| Rat Y1 | [125I]GR231118 | HEK293 cells transfected with rY1R cDNA | >10,000[1][6] |

| Rat Y4 | [125I]hPP | HEK293 cells transfected with rY4R cDNA | >10,000[1][6] |

| Rat Y5 | [125I][Leu31,Pro34]PYY | HEK293 cells transfected with rY5R cDNA | >10,000[1][6] |

Functional assays in isolated tissues further confirmed the antagonistic properties of BIIE-0246. In prototypical Y2 bioassays, such as the rat vas deferens and dog saphenous vein, BIIE-0246 caused a parallel rightward shift in the concentration-response curves of NPY, characteristic of competitive antagonism.

Table 2: Functional Antagonism of BIIE-0246 in Isolated Tissues

| Tissue Preparation | Agonist | pA2 Value |

| Rat vas deferens | NPY | 8.1[1][6][9] |

| Dog saphenous vein | NPY | 8.6[6][9] |

In Vivo Pharmacology

In vivo studies have demonstrated the utility of BIIE-0246 in investigating the physiological roles of the Y2 receptor. For instance, in a study on pigs, BIIE-0246 was shown to abolish the inhibitory effect of PYY on sympathetic nerve-evoked release of noradrenaline and NPY.[10] However, BIIE-0246 exhibits poor drug-like properties, including low permeability and a short half-life of less than 3 hours in mice, which necessitates parenteral administration for in vivo experiments.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NPY Y2 receptor signaling pathway and a generalized workflow for the characterization of a Y2 receptor antagonist like BIIE-0246.

Caption: Neuropeptide Y (NPY) Y2 receptor signaling pathway.

Caption: Preclinical development workflow for a Y2 antagonist.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of BIIE-0246, based on commonly cited methodologies.

Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound (e.g., BIIE-0246) to NPY receptors.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably transfected with the cDNA for the desired rat NPY receptor subtype (Y1, Y2, Y4, or Y5) are cultured to confluency.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand specific for the receptor subtype (e.g., [125I]PYY3-36 for Y2), and varying concentrations of the test compound.

-

For non-specific binding determination, a high concentration of an unlabeled NPY agonist is added to a set of wells.

-

The plate is incubated for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 values are determined by non-linear regression analysis of the competition binding curves.

-

Isolated Tissue Functional Assay (Rat Vas Deferens)

This protocol assesses the functional antagonism of a compound on the presynaptic Y2 receptors in the rat vas deferens.

-

Tissue Preparation:

-

A male Sprague-Dawley rat is euthanized, and the vasa deferentia are dissected out and placed in a Krebs-Henseleit solution.

-

The prostatic portion of the vas deferens is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

-

The tissue is connected to an isometric force transducer to record contractions.

-

-

Experimental Procedure:

-

The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

-

Electrical field stimulation is applied to elicit twitch contractions.

-

A cumulative concentration-response curve to an NPY agonist (e.g., NPY) is generated by adding increasing concentrations of the agonist to the organ bath and recording the inhibition of the twitch response.

-

The tissue is washed, and after recovery, it is incubated with a fixed concentration of the antagonist (BIIE-0246) for a set period (e.g., 30 minutes).

-

A second concentration-response curve to the NPY agonist is then generated in the presence of the antagonist.

-

-

Data Analysis:

-

The magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.

-

Conclusion

BIIE-0246 was a landmark discovery in the field of neuropeptide Y research, providing the first potent and selective non-peptide tool to investigate the Y2 receptor.[6][7][8] Its thorough in vitro and in vivo characterization has solidified its role as a gold standard for studying Y2 receptor-mediated effects.[1] This technical guide has summarized the key quantitative data, experimental methodologies, and signaling pathways associated with BIIE-0246, offering a valuable resource for scientists and researchers aiming to further unravel the complexities of the NPY system.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. BIIE-0246 - Wikipedia [en.wikipedia.org]

- 3. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]

- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the neuropeptide Y Y2 receptor antagonist BIIE0246 on sympathetic transmitter release in the pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

BIIE-0246: A Technical Guide to its Role in Modulating Dopamine and Acetylcholine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIE-0246 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor. Its utility as a research tool has been instrumental in elucidating the physiological functions of the Y2 receptor, particularly its role in neurotransmitter release. This technical guide provides an in-depth overview of the mechanisms by which BIIE-0246 modulates dopamine (B1211576) and acetylcholine (B1216132) release. It includes a summary of quantitative data from key studies, detailed experimental protocols for in vivo and in vitro characterization, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuroscience and drug development investigating the therapeutic potential of targeting the NPY Y2 receptor.

Introduction to BIIE-0246 and the NPY Y2 Receptor

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely expressed in the central and peripheral nervous systems, where it is involved in a diverse range of physiological processes, including feeding, anxiety, and cognition. Its effects are mediated by a family of G-protein coupled receptors (GPCRs), of which the Y2 receptor is a key subtype.

The NPY Y2 receptor is predominantly located on presynaptic nerve terminals, where it functions as an autoreceptor and heteroreceptor to inhibit the release of NPY and other neurotransmitters.[1] This presynaptic inhibitory role makes the Y2 receptor a compelling target for therapeutic intervention in various neurological and psychiatric disorders.

BIIE-0246 is a synthetic, non-peptide molecule that acts as a competitive antagonist at the NPY Y2 receptor with high affinity and selectivity.[2][3] It has become an indispensable pharmacological tool for investigating the physiological and pathological roles of the Y2 receptor. By blocking the inhibitory feedback mediated by presynaptic Y2 receptors, BIIE-0246 can enhance the release of neurotransmitters, including dopamine and acetylcholine.

BIIE-0246 and Dopamine Release

The dopaminergic system is critically involved in motor control, motivation, reward, and cognition. Modulation of dopamine release is a key mechanism for many psychotropic drugs. Evidence suggests that NPY, through its Y2 receptors, plays a significant role in regulating dopaminergic neurotransmission.

Mechanism of Action

Presynaptic NPY Y2 receptors are expressed on dopaminergic neurons. Activation of these receptors by endogenous NPY leads to an inhibition of dopamine synthesis and release.[4] BIIE-0246, by blocking these Y2 receptors, removes this inhibitory tone, thereby enhancing dopamine release, particularly under stimulated conditions.

Quantitative Data on Dopamine Release

The following table summarizes quantitative data from a key study investigating the effect of BIIE-0246 on dopamine release from rat striatal slices.

| Preparation | Agonist | Antagonist | Effect on K+-evoked [3H]Dopamine Overflow | Reference |

| Rat Striatal Slices | NPY (100 nM) | - | Enhancement | [5] |

| Rat Striatal Slices | PYY3-36 (100 nM) | - | Enhancement | [5] |

| Rat Striatal Slices | NPY (100 nM) | BIIE-0246 (1 µM) | Attenuation of enhancement | [5] |

| Rat Striatal Slices | PYY3-36 (100 nM) | BIIE-0246 (1 µM) | Attenuation of enhancement | [5] |

BIIE-0246 and Acetylcholine Release

The cholinergic system is essential for learning, memory, and attention. Dysregulation of acetylcholine release is implicated in cognitive disorders such as Alzheimer's disease. NPY Y2 receptors are also present on cholinergic nerve terminals and modulate acetylcholine release.

Mechanism of Action

Similar to its action on dopaminergic neurons, presynaptic NPY Y2 receptors on cholinergic neurons inhibit the release of acetylcholine.[5] BIIE-0246 can antagonize this effect, leading to an increase in acetylcholine release. This has been demonstrated in the peripheral nervous system and is inferred to occur in the central nervous system as well.

Quantitative Data on Acetylcholine Release

The following table summarizes quantitative data from a study investigating the effect of BIIE-0246 on acetylcholine release from guinea pig right atria, a model for presynaptic cholinergic modulation.

| Preparation | Agonist | Antagonist | Effect on Field Stimulation-evoked [3H]Acetylcholine Release | Reference |

| Guinea Pig Right Atria | NPY (250 nM) | - | Significant attenuation | [5] |

| Guinea Pig Right Atria | NPY (250 nM) | BIIE-0246 (1 µM) | Abolished attenuation | [5] |

Signaling Pathways

The NPY Y2 receptor is a member of the Gi/o-coupled GPCR family. Its activation initiates a signaling cascade that leads to the inhibition of neurotransmitter release.

References

- 1. benchchem.com [benchchem.com]

- 2. Dynamic responses of striatal cholinergic interneurons control behavioral flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y reduces acetylcholine release and vagal bradycardia via a Y2 receptor-mediated, protein kinase C-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

BIIE-0246: A Technical Guide to a Competitive Neuropeptide Y Y2 Receptor Antagonist

For Immediate Distribution

This technical guide provides an in-depth analysis of BIIE-0246, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological context.

Executive Summary

Quantitative Pharmacological Data

The pharmacological profile of BIIE-0246 is defined by its high affinity and selectivity for the Y2 receptor subtype over other NPY receptor subtypes. The following table summarizes key quantitative parameters from various in vitro studies.

| Parameter | Species/System | Value | Reference |

| IC50 | Human Y2 Receptor (SMS-KAN cells) | 3.3 nM | [4] |

| IC50 | Rabbit Kidney Y2 Receptor | 7.5 nM | [1] |

| IC50 | Rat Y2 Receptor (HEK293 cells) | 15 ± 3 nM | [3] |

| Ki | Rat Y2 Receptor (HEK293 cells) | 8-15 nM | [4] |

| pA2 | Rat Vas Deferens | 8.1 | [2][3] |

| pA2 | Dog Saphenous Vein | 8.6 | [2][3] |

| Selectivity | Rat Y1, Y4, Y5 Receptors | >600-fold vs Y2 | [1] |

Mechanism of Action: Competitive Antagonism

Competitive antagonists, such as BIIE-0246, bind reversibly to the same site on the receptor as the endogenous agonist (in this case, Neuropeptide Y).[5] This binding event does not activate the receptor but instead blocks the agonist from binding and eliciting a biological response. The antagonism can be overcome by increasing the concentration of the agonist, which leads to the observed parallel shift in the dose-response curve.[5]

The following diagram illustrates the competitive interaction between an agonist, a competitive antagonist (BIIE-0246), and the NPY Y2 receptor.

Competitive antagonism at the NPY Y2 receptor.

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.[6][7] Upon activation by an agonist like NPY, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in the Y2 receptor's role as a presynaptic autoreceptor, where its activation inhibits further neurotransmitter release.[8]

The following diagram outlines the canonical signaling pathway of the NPY Y2 receptor and the point of inhibition by BIIE-0246.

NPY Y2 receptor signaling pathway and BIIE-0246 inhibition.

Experimental Protocols

The characterization of BIIE-0246 as a competitive antagonist has been established through two primary types of experimental assays: radioligand binding assays and functional bioassays.

Radioligand Binding Assays

These assays are employed to determine the affinity (Ki or IC50) of BIIE-0246 for the NPY Y2 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the NPY Y2 receptor (e.g., HEK293 cells, rat brain homogenates).[3]

-

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the Y2 receptor (e.g., [¹²⁵I]PYY₃₋₃₆).[2][3]

-

Competition: The incubation is performed in the presence of varying concentrations of unlabeled BIIE-0246.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters (representing bound radioligand) is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the concentration of BIIE-0246 that inhibits 50% of the specific binding of the radioligand (IC50 value).

Functional Bioassays and Schild Analysis

Functional assays are crucial for determining the nature of the antagonism (i.e., competitive vs. non-competitive). The rat vas deferens bioassay is a classic model for studying NPY Y2 receptor function.[2][3]

Schild Analysis Workflow:

-

Tissue Preparation: A tissue that exhibits a measurable response to an NPY Y2 receptor agonist is isolated and prepared (e.g., rat vas deferens).[3]

-

Agonist Dose-Response Curve: A cumulative concentration-response curve for an agonist (e.g., NPY) is generated.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of BIIE-0246 until equilibrium is reached.

-

Repeat Dose-Response: A second agonist concentration-response curve is generated in the presence of BIIE-0246.

-

Multiple Concentrations: Steps 3 and 4 are repeated with several different concentrations of BIIE-0246.

-

Data Analysis:

-

The EC50 values for the agonist in the absence and presence of each antagonist concentration are determined.

-

The dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the molar concentration of BIIE-0246.

-

The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's potency. A slope that is not significantly different from 1 is indicative of competitive antagonism.[9]

-

The following diagram illustrates the workflow for a Schild analysis to characterize a competitive antagonist.

Experimental workflow for Schild analysis of BIIE-0246.

Conclusion

The evidence from both radioligand binding and functional bioassays robustly supports the classification of BIIE-0246 as a high-affinity, selective, and competitive antagonist of the Neuropeptide Y Y2 receptor. Its well-characterized mechanism of action makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the NPY Y2 receptor system.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]

- 8. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]

- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

BIIE-0246 and Its Effects on Presynaptic Y2 Autoreceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) receptor subtypes play a crucial role in a myriad of physiological processes, making them attractive targets for therapeutic intervention. Among these, the NPY Y2 receptor subtype has garnered significant attention due to its predominant localization on presynaptic nerve terminals, where it functions as an autoreceptor to inhibit further neurotransmitter release.[1] BIIE-0246 is a potent and highly selective non-peptide antagonist of the NPY Y2 receptor.[2] Its development has been instrumental in elucidating the physiological and pathological roles of the Y2 receptor, particularly in the context of presynaptic inhibition. This technical guide provides an in-depth overview of the effects of BIIE-0246 on presynaptic Y2 autoreceptors, including detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

Presynaptic NPY Y2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/Go).[3] Activation of these receptors by endogenous ligands such as Neuropeptide Y (NPY) or Peptide YY (PYY) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[3] This ultimately results in a decrease in neurotransmitter release from the presynaptic terminal. BIIE-0246 exerts its effects by competitively binding to the Y2 receptor, thereby preventing the binding of endogenous agonists and blocking their inhibitory actions. This leads to a disinhibition of neurotransmitter release.

Quantitative Data Presentation

The following tables summarize the binding affinity and functional antagonism of BIIE-0246 for the NPY Y2 receptor across various experimental systems.

Table 1: Binding Affinity of BIIE-0246 for NPY Y2 Receptors

| Cell Line/Tissue | Radioligand | IC50 (nM) | Reference |

| HEK293 cells (rat Y2 cDNA) | [125I]PYY3–36 | 8 - 15 | [4] |

| Rat brain homogenates | [125I]PYY3–36 | 8 - 10 | [4] |

| Human frontal cortex | [125I]PYY3–36 | ~15 | [4] |

| SMS-KAN cells (human Y2R) | [125I]Neuropeptide Y | 3.3 | [5] |

| Rabbit kidney preparations | [125I]-NPY | 7.5 | [5] |

Table 2: Functional Antagonism of BIIE-0246 at Presynaptic Y2 Receptors

| Bioassay | Agonist | pA2 Value | Reference |

| Rat vas deferens | Neuropeptide Y (NPY) | 8.1 | [4] |

| Dog saphenous vein | Neuropeptide Y (NPY) | 8.6 | [4] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Radioligand Binding Assay for NPY Y2 Receptor

This protocol describes a competitive binding assay to determine the affinity of BIIE-0246 for the NPY Y2 receptor using membranes from cells expressing the receptor and a radiolabeled ligand.

Materials:

-

HEK293 cells stably transfected with the human or rat NPY Y2 receptor.

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [125I]PYY3–36 (specific activity ~2200 Ci/mmol).

-

Non-specific competitor: High concentration of unlabeled NPY or PYY (e.g., 1 µM).

-

BIIE-0246 stock solution.

-

BCA Protein Assay Kit.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Harvest transfected HEK293 cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

-

Repeat the centrifugation step.

-

Resuspend the final pellet in Binding Buffer.

-

Determine the protein concentration of the membrane preparation using the BCA Protein Assay protocol.[1][4]

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of Binding Buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding) or varying concentrations of BIIE-0246.

-

50 µL of [125I]PYY3–36 (at a concentration close to its Kd).

-

150 µL of the membrane preparation (typically 10-30 µg of protein).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[6]

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of BIIE-0246.

-

Determine the IC50 value (the concentration of BIIE-0246 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Rat Vas Deferens Bioassay for Functional Antagonism

This protocol assesses the functional antagonist activity of BIIE-0246 by measuring its ability to reverse the inhibitory effect of an NPY Y2 receptor agonist on electrically evoked contractions of the isolated rat vas deferens.

Materials:

-

Male Wistar rats (200-250 g).

-

Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.[5][7][8][9]

-

Carbogen gas (95% O2, 5% CO2).

-

Isolated organ bath system with isometric force transducers.

-

Platinum electrodes for electrical field stimulation.

-

NPY Y2 receptor agonist (e.g., NPY).

-

BIIE-0246 stock solution.

Procedure:

-

Tissue Preparation:

-

Euthanize a rat by an approved method and dissect out the vasa deferentia.

-

Clean the tissues of adhering fat and connective tissue.

-

Mount each vas deferens in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Apply a resting tension of approximately 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Electrical Field Stimulation:

-

Stimulate the tissues with single electrical pulses or trains of pulses (e.g., 0.1 Hz frequency, 1 ms (B15284909) pulse duration, supramaximal voltage) to elicit twitch contractions.[10][11]

-

Record the contractions using an isometric force transducer connected to a data acquisition system.

-

-

Antagonism Protocol:

-

Once stable twitch responses are obtained, generate a cumulative concentration-response curve for the NPY Y2 agonist (e.g., NPY) by adding increasing concentrations to the organ bath and recording the inhibition of the twitch response.

-

Wash the tissue repeatedly to restore the original twitch height.

-

Incubate the tissue with a fixed concentration of BIIE-0246 for a predetermined period (e.g., 30 minutes).

-

In the presence of BIIE-0246, generate a second concentration-response curve for the NPY agonist.

-

Repeat this process with increasing concentrations of BIIE-0246.

-

-

Data Analysis:

-

Plot the agonist concentration-response curves in the absence and presence of different concentrations of BIIE-0246.

-

Determine the Schild plot analysis to calculate the pA2 value, which provides a measure of the antagonist's potency.

-

Visualizations

Signaling Pathway of Presynaptic Y2 Autoreceptor Inhibition

Caption: Signaling cascade of the presynaptic NPY Y2 autoreceptor and its inhibition by BIIE-0246.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of BIIE-0246 using a radioligand binding assay.

Logical Relationship in Functional Bioassay

Caption: Logical flow demonstrating the antagonistic effect of BIIE-0246 in a functional bioassay.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 3. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 5. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. support.harvardapparatus.com [support.harvardapparatus.com]

- 8. bostonbioproducts.com [bostonbioproducts.com]

- 9. buffersandreagents.com [buffersandreagents.com]

- 10. Frontiers | Physiological and pharmacological aspects of the vas deferens—an update [frontiersin.org]

- 11. The relation between stimulus frequency and the relative size of the components of the biphasic response of the vas deferens to electrical stimulation at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

BIIE-0246 Dihydrochloride: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, a member of the G-protein coupled receptor (GPCR) family.[1] With an IC50 value of approximately 15 nM, BIIE-0246 is a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor.[2] This receptor is predominantly located on presynaptic neurons and is involved in a wide array of processes, including the regulation of neurotransmitter release, appetite, anxiety, and cardiovascular function. These application notes provide detailed information on the solubility of BIIE-0246 dihydrochloride (B599025), protocols for its preparation and use in in vitro and in vivo experiments, and an overview of the NPY Y2 receptor signaling pathway.

Data Presentation: Solubility of BIIE-0246

The solubility of BIIE-0246 is a critical factor for the design of both in vitro and in vivo experiments. The dihydrochloride salt of BIIE-0246 exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, specific formulations are required to ensure bioavailability and minimize vehicle-related toxicity. The following table summarizes the solubility data for BIIE-0246 and its dihydrochloride salt in various solvents.

| Compound Form | Solvent | Maximum Concentration | Notes |

| BIIE-0246 Dihydrochloride | DMSO | 100 mM (96.9 mg/mL)[3][4] | |

| BIIE-0246 (Free Base) | DMSO | 75 mM (~67.2 mg/mL)[5][6] | |

| BIIE-0246 (Free Base) | Ethanol | 25 mM (~22.4 mg/mL)[6] | |

| BIIE-0246 (for in vivo use) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for intraperitoneal injections. |

| BIIE-0246 (for in vivo use) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | An alternative formulation to improve solubility and stability. |

| BIIE-0246 (for in vivo use) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for subcutaneous or oral administration routes. |

Signaling Pathway of the Neuropeptide Y Y2 Receptor

The NPY Y2 receptor is a versatile signaling molecule that primarily couples to inhibitory G-proteins (Gi/o) and can also interact with Gq proteins.[3] Activation of the Y2 receptor by its endogenous ligands, such as Neuropeptide Y (NPY) and Peptide YY (PYY), triggers a cascade of intracellular events that modulate neuronal activity and other cellular functions.

Caption: NPY Y2 Receptor Signaling Pathway.

Pathway Description:

-

Gi/o Pathway: Upon ligand binding, the activated Y2 receptor engages the Gi/o protein. The αi subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to an inhibitory cellular response.[7] The βγ subunits can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx, and activate G-protein-coupled inwardly rectifying potassium (Kir) channels, causing membrane hyperpolarization.[7]

-

Gq Pathway: The Y2 receptor can also couple to Gq proteins, activating Phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG, together with calcium, activates Protein Kinase C (PKC).[4]

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Assays

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

Materials:

-

This compound stock solution in DMSO

-

Sterile cell culture medium or appropriate assay buffer

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

-

Mixing: Gently mix the working solutions by pipetting.

-

Application: Add the prepared working solutions to the cell cultures or assay plates as per the experimental design.

General Protocol for In Vivo Administration

Materials:

-

This compound

-

Solvents for the chosen formulation (e.g., DMSO, PEG300, Tween-80, Saline)

-

Sterile vials

-

Vortex mixer

-

Appropriate administration equipment (e.g., syringes, needles)

Procedure:

-

Formulation Preparation: Prepare the vehicle solution by mixing the solvents in the correct proportions (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

-

Dissolving BIIE-0246: Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for dosing. Vortex and sonicate if necessary to ensure complete dissolution.

-

Administration: Administer the solution to the animals via the chosen route (e.g., intraperitoneal injection). The dosing volume should be calculated based on the animal's body weight. It is recommended to prepare the formulation fresh on the day of use.

Experimental Workflow Example: In Vitro Antagonism Assay

This workflow outlines a general procedure to evaluate the antagonistic activity of BIIE-0246 on the NPY Y2 receptor in a cell-based assay measuring cAMP levels.

Caption: Workflow for an in vitro BIIE-0246 antagonism assay.

Disclaimer: This document is intended for research use only. The information provided is for guidance and should be adapted to specific experimental needs. Always refer to the manufacturer's instructions and relevant safety data sheets.

References

- 1. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]

- 6. researchgate.net [researchgate.net]

- 7. Ligands of the Neuropeptide Y Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion: View from the Perspective of the Laboratory Bench - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with BIIE-0246 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction